Carassin
Overview
Description
Carassin is a term that refers to a type of fish, specifically the Crucian Carp (Carassius carassius), which is a member of the Cyprinidae family . This fish is commonly found in lakes, rivers, and reservoirs in Europe and Asia . It is a medium-sized fish that rarely exceeds 1.5 kg . The Crucian Carp is omnivorous, feeding on organic detritus, filamentous algae, small benthic animals, and pieces and seeds of aquatic weeds .
Synthesis Analysis
Carassin is also a 21 amino acid tachykinin-related peptide that can be isolated from the brain of the goldfish . The peptide has moderate affinity for rat tachykinin binding sites . The synthesis of Carassin involves the use of specific amino acids in a particular sequence .Molecular Structure Analysis
The molecular structure of Carassin is defined by its sequence of amino acids. The sequence is Ser-Pro-Ala-Asn-Ala-Gln-Ile-Thr-Arg-Lys-Arg-His-Lys-Ile-Asn-Ser-Phe-Val-Gly-Leu-Met-NH2 . The molecular weight of Carassin is 2367.77, and its formula is C103H175N35O27S .Physical And Chemical Properties Analysis
The physical and chemical properties of Carassin are largely determined by its peptide structure. As a peptide, Carassin is a solid at room temperature and is soluble in water . Its chemical properties, such as reactivity and stability, are influenced by the specific amino acids in its sequence .Scientific Research Applications
Tachykinin-Related Peptide in Goldfish Brain
Carassin is identified as a 21-amino-acid residue tachykinin-related peptide, isolated from the brain of the goldfish, Carassius auratus. It shares structural similarity and homology with the mammalian tachykinin, neuropeptide‐γ, a product of γ‐preprotachykinin posttranslational processing. This finding suggests potential neurobiological roles of carassin in fish similar to those of tachykinins in mammals (Conlon et al., 1991).
Immunocytochemistry and Neurohormonal Potential
Carassin-immunoreactive material was located in specific brain regions and the pituitary gland of the goldfish, indicating its potential role as a neurohormone. Its presence in the nucleus preopticus periventricularis and the Organum vasculosum lamina terminalis suggests a role in neuroendocrine regulation. This neurohormone-like peptide may influence pituitary function and have implications for reproductive and growth processes in fish (Rao et al., 1996).
Cell Line Development for Biological Monitoring
Carassin was studied in the context of creating cell lines from goldfish tissues for viral disease monitoring. The study contributes to our understanding of how carassin, as part of the goldfish's immune response, may interact with viral pathogens. This research has implications for both veterinary science and fishery management, particularly in understanding how goldfish respond to infectious diseases (Jing et al., 2016).
Biomedical Research Model
Goldfish, the species from which carassin is derived, serves as an important model organism for various biomedical research applications. These include studies in endocrinology, neurology, and even heart function. Understanding the roles and mechanisms of peptides like carassin in goldfish can offer insights relevant to human health and diseases (Blanco & Unniappan, 2022).
Potential in Nutritional and Environmental Studies
The utility of carassin and its host species, Carassius auratus, extends to nutritional and environmental research. For example, studies have looked at the effects of diet and environmental contaminants on goldfish, providing a broader understanding of how similar factors might affect aquatic ecosystems and the organisms within them (Alesci et al., 2014).
Future Directions
The future directions for research on Carassin could involve further exploration of its physiological effects and potential applications. For example, given its affinity for tachykinin binding sites, Carassin could be studied for its potential role in regulating blood pressure or other physiological processes . Additionally, more research could be done to better understand the synthesis and chemical reactions of Carassin .
properties
IUPAC Name |
N-[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[1-[[4-amino-1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]-2-[2-[[4-amino-2-[2-[[1-(2-amino-3-hydroxypropanoyl)pyrrolidine-2-carbonyl]amino]propanoylamino]-4-oxobutanoyl]amino]propanoylamino]pentanediamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H175N35O27S/c1-13-53(7)79(98(162)132-71(45-76(109)144)93(157)133-72(49-140)95(159)130-68(42-58-25-16-15-17-26-58)94(158)134-78(52(5)6)97(161)118-47-77(145)122-67(41-51(3)4)91(155)123-61(82(110)146)34-40-166-12)135-88(152)63(28-19-21-36-105)127-92(156)69(43-59-46-115-50-119-59)131-87(151)64(29-22-37-116-102(111)112)126-85(149)62(27-18-20-35-104)125-86(150)65(30-23-38-117-103(113)114)128-100(164)81(57(11)141)137-99(163)80(54(8)14-2)136-89(153)66(32-33-74(107)142)124-83(147)55(9)120-90(154)70(44-75(108)143)129-84(148)56(10)121-96(160)73-31-24-39-138(73)101(165)60(106)48-139/h15-17,25-26,46,50-57,60-73,78-81,139-141H,13-14,18-24,27-45,47-49,104-106H2,1-12H3,(H2,107,142)(H2,108,143)(H2,109,144)(H2,110,146)(H,115,119)(H,118,161)(H,120,154)(H,121,160)(H,122,145)(H,123,155)(H,124,147)(H,125,150)(H,126,149)(H,127,156)(H,128,164)(H,129,148)(H,130,159)(H,131,151)(H,132,162)(H,133,157)(H,134,158)(H,135,152)(H,136,153)(H,137,163)(H4,111,112,116)(H4,113,114,117) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDZQYTUMGZBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H175N35O27S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Carassin | |
CAS RN |
133950-47-7 | |
Record name | Carassin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133950477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.